Fluoroazomycin arabinoside - 220793-03-3

Fluoroazomycin arabinoside

Catalog Number: EVT-413820
CAS Number: 220793-03-3
Molecular Formula: C8H10FN3O5
Molecular Weight: 247.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fluoroazomycin arabinoside (FAZA) is a synthetic 2-nitroimidazole nucleoside analog. [] It is primarily recognized for its role as a Positron Emission Tomography (PET) tracer for imaging tumor hypoxia. [] Its hypoxia-specific uptake mechanism allows researchers to identify regions of low oxygen concentration within tumors, a characteristic often linked to aggressive tumor behavior and resistance to therapies. [, , ]

Synthesis Analysis

FAZA can be synthesized via several methods. One approach involves the fluorination of 1-α-D-(2,3-di-O-acetylarabinofuranosyl)-2-nitroimidazole with diethylaminosulfur trifluoride (DAST), followed by deprotection to yield FAZA. [] Another method utilizes the reduction of a protected C-5′ carbonyl intermediate using sodium cyanoborodeuteride (NaCNBD3) or sodium cyanoborotritide (NaCNBT3), subsequent C-5′ fluorination, and final deprotection to obtain C-5′ deuterated and C-5′ tritiated FAZA, respectively. [] High-yield automated synthesis of [18F]FAZA, the radiolabeled form used in PET imaging, has also been achieved, facilitating its application in preclinical and clinical research. []

Molecular Structure Analysis

The key chemical reaction underlying FAZA's functionality is its reduction under hypoxic conditions. [, ] The nitro group within the 2-nitroimidazole moiety is selectively reduced by nitroreductases in environments with low oxygen tension. [, ] This reduction leads to the formation of reactive intermediates that subsequently bind to cellular components, resulting in FAZA retention within hypoxic cells. [, ]

Physical and Chemical Properties Analysis

FAZA possesses a partition coefficient (P) of 1.1, indicating its moderate lipophilicity. [, ] Its molecular structure and lipophilicity influence its biodistribution and clearance kinetics. [, ] Computational studies have explored the conformational landscape of FAZA, demonstrating a notable shift in its conformation when transitioning from the gas phase to an aqueous solution. [] These insights contribute to a deeper understanding of FAZA's behavior in biological systems.

Applications
  • Tumor Hypoxia Imaging: [18F]FAZA PET imaging is extensively used to visualize and quantify tumor hypoxia in various cancer types, including head and neck cancers, lung cancers, and pancreatic cancers. [, , , , , , , , ] This imaging modality assists in identifying hypoxic tumor subvolumes, enabling researchers to investigate the relationship between hypoxia and tumor aggressiveness, therapeutic resistance, and treatment response. [, , , , , , , , ]
  • Hypoxia-Guided Radiotherapy Planning: FAZA PET imaging data can be incorporated into radiotherapy treatment planning to guide dose escalation strategies. [, , , ] By identifying hypoxic regions, which are known to be more resistant to radiation, clinicians can selectively deliver higher radiation doses to these areas, potentially improving tumor control rates while minimizing damage to surrounding healthy tissues. [, , , ]
  • Evaluation of Hypoxia-Targeting Therapies: FAZA PET imaging serves as a valuable tool for evaluating the efficacy of hypoxia-targeting therapies. [, , , ] By monitoring changes in tumor hypoxia levels before and after treatment, researchers can assess the impact of these therapies on tumor oxygenation and predict treatment response. [, , , ]
  • Preclinical Research: FAZA is widely employed in preclinical studies involving animal models of cancer. [, , , , ] It allows researchers to investigate the role of hypoxia in tumor development, progression, and response to various treatment modalities. [, , , , ]
  • Fundamental Research on Cellular Metabolism: FAZA's oxygen-dependent metabolism has also made it a valuable tool for studying cellular metabolism under hypoxic conditions. [, ] Researchers can use FAZA to investigate the metabolic adaptations of cancer cells to low oxygen environments and explore the interplay between hypoxia and other cellular processes. [, ]
Future Directions
  • Development of Novel FAZA Derivatives: Exploring the synthesis and evaluation of new FAZA derivatives with improved pharmacokinetic properties, enhanced hypoxia selectivity, and higher tumor uptake could lead to more accurate and sensitive hypoxia imaging. []
  • Multimodal Imaging Approaches: Integrating FAZA PET imaging with other imaging modalities, such as magnetic resonance imaging (MRI) and computed tomography (CT), could provide a more comprehensive assessment of tumor characteristics, including hypoxia, perfusion, and metabolism, leading to more refined diagnostic and prognostic tools. [, , , ]
  • Personalized Medicine: FAZA PET imaging holds the potential to personalize cancer treatment by identifying patients most likely to benefit from hypoxia-targeting therapies. [, ] By tailoring treatment strategies based on individual tumor hypoxia profiles, clinicians could optimize therapeutic outcomes and minimize unnecessary toxicities.
  • Deepening Understanding of Tumor Microenvironment: Continued research with FAZA can further elucidate the complex interplay between tumor hypoxia, angiogenesis, and the immune microenvironment. [, , , ] This knowledge could pave the way for developing innovative therapeutic approaches that target multiple aspects of the tumor ecosystem.

Fluoromisonidazole (FMISO)

Compound Description: Fluoromisonidazole (FMISO) is a 2-nitroimidazole derivative radiolabeled with fluorine-18 ([18F]-FMISO). It is a well-established PET tracer for imaging hypoxia in tumors. [] FMISO selectively accumulates in hypoxic cells due to the bioreductive trapping mechanism of the 2-nitroimidazole moiety. []

Pimonidazole

Compound Description: Pimonidazole is another 2-nitroimidazole compound used for hypoxia detection. It forms stable adducts with cellular components under hypoxic conditions, allowing for immunohistochemical detection. []

Relevance: Pimonidazole serves as an independent measure of hypoxia in several studies, corroborating the findings obtained with Fluoroazomycin arabinoside PET imaging. This cross-validation strengthens the evidence for FAZA's ability to accurately detect tumor hypoxia. [, , , , ]

Tirapazamine

Compound Description: Tirapazamine is a bioreductive drug that selectively kills hypoxic tumor cells by generating DNA-damaging radicals. [, ]

Relevance: Studies investigating tirapazamine's efficacy often utilize Fluoroazomycin arabinoside PET imaging to identify hypoxic tumors. The presence of hypoxia, as detected by FAZA, can predict the success of tirapazamine treatment. []

PR-104

Compound Description: PR-104 is a hypoxia-activated prodrug that gets converted into active cytotoxic metabolites under low oxygen conditions, causing DNA damage. [, ]

Relevance: Similar to tirapazamine, Fluoroazomycin arabinoside is used to assess tumor hypoxia levels in studies evaluating the effectiveness of PR-104. The combination of FAZA imaging and PR-104 therapy shows promise in improving treatment outcomes by targeting hypoxic tumor regions. [, ]

Flortanidazole (HX4)

Compound Description: Flortanidazole (HX4) is another 2-nitroimidazole-based PET tracer for imaging hypoxia. It is labeled with fluorine-18 ([18F]-HX4) and shares the same hypoxia-sensitive mechanism as FMISO and FAZA. []

Relevance: HX4, FMISO, and Fluoroazomycin arabinoside belong to the same class of hypoxia imaging agents, all targeting the reductive environment of hypoxic cells. While they share the mechanism of action, subtle differences in their pharmacokinetic properties may influence their suitability for specific clinical applications. [, ]

64Cu-diacetyl-bis(N4-methylthiosemicarbazone) (64Cu-ATSM)

Compound Description: 64Cu-ATSM is a copper-64 labeled PET tracer that accumulates in hypoxic cells. Unlike the nitroimidazole-based tracers, 64Cu-ATSM's mechanism is thought to involve its interaction with the mitochondrial electron transport chain. []

2-(2-Nitroimidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide (EF5)

Compound Description: EF5 is a 2-nitroimidazole compound used for both hypoxia imaging and therapy. It can be radiolabeled for PET imaging or used as a hypoxia-activated prodrug for targeted therapy. [, ]

Relevance: EF5, like Fluoroazomycin arabinoside, highlights the versatility of the 2-nitroimidazole pharmacophore in targeting hypoxia. The ability of EF5 to be used for both imaging and therapy makes it a promising candidate for personalized medicine approaches. [, ]

IACS-010759

Compound Description: IACS-010759 is a novel inhibitor of mitochondrial complex I, impacting oxidative phosphorylation and cellular energy production. [, ]

Relevance: Studies evaluating IACS-010759 utilize Fluoroazomycin arabinoside PET imaging to monitor changes in tumor hypoxia in response to treatment. FAZA serves as a pharmacodynamic biomarker, demonstrating the drug's effect on tumor metabolism and oxygen consumption. [, ]

Properties

CAS Number

220793-03-3

Product Name

Fluoroazomycin arabinoside

IUPAC Name

(2S,3S,4S,5S)-2-(fluoromethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol

Molecular Formula

C8H10FN3O5

Molecular Weight

247.18 g/mol

InChI

InChI=1S/C8H10FN3O5/c9-3-4-5(13)6(14)7(17-4)11-2-1-10-8(11)12(15)16/h1-2,4-7,13-14H,3H2/t4-,5-,6+,7+/m1/s1

InChI Key

LPZSRGRDVVGMMX-JWXFUTCRSA-N

SMILES

C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CF)O)O

Synonyms

(18F)-1-alpha-D-(2-deoxy-2-fluoroarabinofuranosyl)-2-nitroimidazole
(18F)-FAZA
(18F)FAZA
(18F)fluoro-azomycinarabino-furanoside
(18F)fluoroazomycinarabinoside
18F-FAZA
18F-fluoroazomycin arabinoside
fluoroazomycin arabinoside
fluoroazomycinarabinoside

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CF)O)O

Isomeric SMILES

C1=CN(C(=N1)[N+](=O)[O-])[C@@H]2[C@H]([C@@H]([C@H](O2)CF)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.